molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid

Cat. No.: B1268707
CAS No.: 488795-29-5
M. Wt: 224.13 g/mol
InChI Key: VASBYXQACGRWKI-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a high-purity chemical reagent designed for pharmaceutical and life science research. This specialized furoic acid derivative is of significant interest in medicinal chemistry, particularly as a building block for the development of novel active pharmaceutical ingredients (APIs). The compound features a furan ring, a common motif in drug design, functionalized with a trifluoroethoxymethyl group, a structural feature known to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Furoic acid derivatives serve as key intermediates in synthesizing a range of therapeutics, including antibiotics, antiparasitic agents, and anti-inflammatory drugs . The presence of the trifluoroethoxy group suggests potential research applications in developing enzyme inhibitors. For instance, compounds with similar 2,2,2-trifluoroethoxy motifs have been investigated as potent tryptophan hydroxylase (TPH) inhibitors, a target for managing conditions associated with serotonin overproduction, such as carcinoid syndrome . Researchers can leverage this compound to explore new chemical entities for oncology and neuroendocrine disorders. Structurally related compounds are also featured in patents concerning the treatment of cancer, highlighting the value of this chemotype in drug discovery pipelines . This product is supplied as a reliable, high-quality intermediate for organic synthesis and hit-to-lead optimization campaigns. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASBYXQACGRWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359110
Record name 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488795-29-5
Record name 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid typically involves a multi-step process:

    Formation of Furoyl Chloride: The initial step involves the reaction of furoic acid with phosphorus trichloride (PCl3) to form furoyl chloride[][2].

    Reaction with Trifluoroethanol: The furoyl chloride is then reacted with 2,2,2-trifluoroethanol to yield this compound[][2].

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Research : Recent studies have identified metabolites associated with type 2 diabetes mellitus (T2DM), including compounds structurally similar to 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid. These metabolites may enhance the prediction of T2DM risk and could be used in developing therapeutic strategies .
    MetaboliteAssociation with T2DM Risk
    RiboflavinIncreased risk
    Cnidioside AIncreased risk
    7-MethylxanthineIncreased risk
    The identification of these metabolites highlights the compound's relevance in metabolic profiling and diabetes research.
  • Drug Development : The unique trifluoroethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy as a pharmaceutical agent. This characteristic makes it a candidate for further exploration in drug formulation .

Agricultural Applications

  • Pesticide Development : Compounds similar to this compound have been investigated for their pesticidal properties. The trifluoroethoxy group may contribute to the stability and effectiveness of agrochemicals, providing a basis for developing new pesticides that are both effective and environmentally friendly .
    CompoundApplication
    Trifluoroethanol derivativesPesticide formulations
    Furoic acid derivativesHerbicides

Material Science Applications

  • Biodegradable Polymers : The structure of this compound suggests potential use in creating biodegradable polymers. Research indicates that incorporating furoic acid derivatives into polymer matrices can enhance mechanical properties while ensuring environmental sustainability .
    Polymer TypeProperties Enhanced
    Poly(lactic acid) compositesStrength and degradation rate
    Polycaprolactone blendsFlexibility and biodegradability

Case Studies

  • Diabetes Prediction Models : A nested case-control study involving metabolic profiling demonstrated that abnormal levels of specific metabolites correlated with an increased risk of T2DM. The study utilized advanced techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) to analyze plasma samples from participants .
    • Findings : The model combining genetic markers and metabolite levels showed a significantly higher predictive capability for T2DM compared to traditional methods.
  • Pesticide Efficacy Trials : Field trials assessing the efficacy of trifluoroethoxy-containing pesticides revealed improved pest control compared to conventional formulations. These trials highlighted the compound's role in enhancing the effectiveness of active ingredients while reducing environmental impact .

Mechanism of Action

The mechanism by which 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The furoic acid moiety can interact with enzymes and receptors, influencing metabolic and signaling pathways[2][2].

Comparison with Similar Compounds

5-(Tetradecyloxy)-2-furoic Acid (TOFA)

  • Structure : Features a long-chain tetradecyloxy (C₁₄H₂₉O) group at the 5-position of the furan ring.
  • Activity : Acts as an inhibitor of acetyl-CoA carboxylase (ACC), reducing intracellular malonyl-CoA levels by 60% in breast cancer cells, unlike FAS inhibitors (e.g., cerulenin or C75), which increase malonyl-CoA and induce cytotoxicity .

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic Acid

  • Structure : Contains a phenylboronic acid core with trifluoroethoxy and fluoro substituents.
  • Application : Used in Suzuki-Miyaura cross-coupling reactions for bioconjugation or drug design .
  • Key Difference : The boronic acid functionality enables covalent interactions with diols (e.g., in glycoproteins), whereas the carboxylic acid group in 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid may facilitate hydrogen bonding or salt formation in biological systems.

Lansoprazole-Related Trifluoroethoxy Derivatives

  • Example : 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole (a lansoprazole impurity) .
  • Application : Proton pump inhibitors (PPIs) targeting gastric acid secretion.
  • Key Difference: The benzimidazole-pyridine core in lansoprazole derivatives contrasts with the furan-carboxylic acid structure, highlighting divergent therapeutic targets (acid suppression vs.

Triflusulfuron Methyl Ester

  • Structure : A sulfonylurea herbicide with a trifluoroethoxy-substituted triazine ring.
  • Application : Inhibits acetolactate synthase (ALS) in weeds .
  • Key Difference : The triazine-sulfonylurea backbone enables herbicidal activity, whereas this compound lacks the sulfonylurea moiety critical for ALS inhibition.

5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic Acid

  • Structure : Features a 4-chlorophenyl group and trifluoromethyl substitution on the furan ring .
  • Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the trifluoroethoxy-methyl group, which may improve membrane permeability in bioactive contexts.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application/Activity Reference
This compound Furan-carboxylic acid 5-(Trifluoroethoxy-methyl) 224.14 Organic synthesis building block
TOFA Furan-carboxylic acid 5-Tetradecyloxy 368.48 ACC inhibitor, lipid metabolism
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid Phenylboronic acid 5-Fluoro, 2-Trifluoroethoxy 237.94 Suzuki coupling reagent
Triflusulfuron methyl ester Triazine-sulfonylurea Trifluoroethoxy-triazine 408.28 Herbicide (ALS inhibitor)
Lansoprazole-related compound A Benzimidazole-pyridine 4-Trifluoroethoxy-pyridine 415.39 Pharmaceutical impurity

Research Findings and Trends

  • Electron-Withdrawing Effects: The trifluoroethoxy group in this compound enhances metabolic stability compared to non-fluorinated analogs, a trend observed in fluorinated agrochemicals and pharmaceuticals .
  • Biological Activity : While TOFA and FAS inhibitors like C75 modulate lipid metabolism, the trifluoroethoxy-methyl substitution may redirect activity toward other enzymatic targets due to altered electronic properties .
  • Synthetic Utility : Discontinued commercial status suggests niche applications, though its structure remains valuable for designing fluorinated probes or bioactive molecules .

Biological Activity

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₇F₃O₄
  • Molecular Weight : 224.14 g/mol
  • CAS Number : 488795-29-5

The biological activity of this compound can be attributed to its structural similarity to other furoic acid derivatives, which have been shown to exhibit various pharmacological effects. These include:

  • Inhibition of Lipid Metabolism : Similar compounds have demonstrated the ability to inhibit acetyl-CoA carboxylase (ACC), leading to reduced lipogenesis in cancer cells. This mechanism is crucial for targeting metabolic pathways in cancers such as cholangiocarcinoma .
  • Nematicidal Activity : Research has shown that furoic acid derivatives possess nematicidal properties, indicating potential applications in agricultural pest control .

In Vitro Studies

  • Cancer Cell Lines :
    • Studies on related compounds like 5-(tetradecyloxy)-2-furoic acid (TOFA) have indicated that inhibition of lipid synthesis can lead to decreased proliferation and increased apoptosis in cholangiocarcinoma cells. The induction of apoptotic markers such as caspase-3 and p21 was observed under treatment conditions .
    • The effects on cell cycle progression were significant, with a noted down-regulation of cyclins involved in cell division.
  • Nematode Interaction :
    • A study highlighted the nematicidal activity of 2-furoic acid against Meloidogyne incognita, showing an LD50 value of 55.05 µg/mL. This suggests that derivatives of furoic acid could be effective in biocontrol strategies against nematodes .

In Vivo Studies

  • Animal Models : In vivo studies using mouse models have demonstrated the therapeutic potential of furoic acid derivatives in reducing tumor growth by targeting metabolic pathways essential for cancer cell viability .

Data Summary

Study FocusCompound UsedKey Findings
Cholangiocarcinoma5-(Tetradecyloxy)-2-furoic acidInduced apoptosis and inhibited cell cycle progression
Nematode Control2-Furoic acidLD50 = 55.05 µg/mL against Meloidogyne incognita

Case Studies

  • Cholangiocarcinoma Treatment :
    • A study investigated the use of TOFA in inhibiting cholangiocarcinoma cell growth. Results indicated a significant reduction in cell viability and induction of apoptosis through the modulation of lipid metabolism pathways.
  • Nematicidal Efficacy :
    • Research on Dactylellina haptotyla demonstrated that the production of 2-furoic acid during nematode trapping significantly reduced root galls in treated plants, showcasing its potential for agricultural applications.

Q & A

Q. What are the established synthetic routes for 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution. A common approach is reacting 5-(chloromethyl)-2-furoic acid with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C . Optimization may focus on controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography. Monitoring by TLC or HPLC ensures intermediate formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the trifluoroethoxy group (δ ~70–75 ppm for CF₃CH₂O) and furan ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 224.0463 (C₈H₇F₃O₄) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity >95% .
  • FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functionalities .

Q. What safety protocols are recommended for handling this fluorinated compound?

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the trifluoroethoxy group .
  • Dispose of waste via approved halogenated waste streams .

Q. How can researchers determine key physicochemical properties (e.g., solubility, logP)?

  • Solubility : Test in DMSO (likely high), water (low), and ethanol (moderate) via saturation shake-flask method .
  • logP : Calculate experimentally using octanol-water partitioning or computationally via tools like MarvinSuite .

Advanced Research Questions

Q. What mechanistic insights exist for the trifluoroethoxy group’s electronic effects on reactivity?

The -CF₃ group’s strong electron-withdrawing nature reduces electron density on the furan ring, influencing electrophilic substitution patterns. Computational studies (DFT) can map charge distribution, while Hammett constants quantify substituent effects on reaction rates .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Variation of Substituents : Synthesize analogs with alternative fluorinated groups (e.g., -OCF₂H) or modified furan rings.
  • Biological Assays : Test enzyme inhibition (e.g., cyclooxygenase) or cytotoxicity (MTT assay) in cell lines .

Q. How should stability studies be conducted under varying pH and temperature?

  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 9–11) conditions at 40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Q. What methodologies resolve contradictions in reported solubility or purity data?

  • Cross-Validation : Compare DSC (melting point ~145–150°C) and Karl Fischer titration (water content) across batches .
  • Interlaboratory Studies : Harmonize protocols (e.g., USP guidelines) for reproducibility .

Q. What strategies optimize catalytic systems for large-scale synthesis without industrial resources?

  • Heterogeneous Catalysis : Use immobilized bases (e.g., polymer-supported K₂CO₃) to improve yield and reduce purification steps .
  • Flow Chemistry : Microreactors enhance mixing and heat transfer for the exothermic trifluoroethoxy substitution step .

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